

An In-depth Technical Guide to Boc-Tyr(Bzl)-aldehyde

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Compound of Interest

Compound Name: Boc-Tyr(Bzl)-aldehyde

Cat. No.: B558043

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This technical guide provides a comprehensive overview of N- α -(tert-Butoxycarbonyl)-O-benzyl-L-tyrosinal, commonly known as **Boc-Tyr(Bzl)-aldehyde**. It is a valuable synthetic intermediate for researchers, scientists, and professionals in drug development and medicinal chemistry. This document details its chemical properties, synthesis, and potential applications, with a focus on experimental protocols and data presentation.

Chemical Properties and Data

Boc-Tyr(Bzl)-aldehyde is a protected amino aldehyde derivative of tyrosine. The tert-butoxycarbonyl (Boc) group protects the α -amine, while the benzyl (Bzl) group protects the phenolic hydroxyl group, allowing for selective reactions at the aldehyde functionality.

Table 1: Physicochemical Properties of **Boc-Tyr(Bzl)-aldehyde** and its Precursor

Property	Boc-Tyr(Bzl)-aldehyde	Boc-Tyr(Bzl)-OH (Precursor)
CAS Number	82689-15-4[1]	2130-96-3[2][3]
Molecular Formula	C ₂₁ H ₂₅ NO ₄ [1]	C ₂₁ H ₂₅ NO ₅
Molecular Weight	355.43 g/mol [1]	371.43 g/mol [2]
Appearance	-	White to off-white powder
Melting Point	-	110-112 °C[2]
Optical Rotation	-	[α] ²⁰ /D +27.0±1.5°, c=2% in ethanol[2]
Storage	4°C, stored under nitrogen	2-8°C[2]

Note: Specific experimental data for **Boc-Tyr(Bzl)-aldehyde**, such as melting point and optical rotation, are not readily available in the surveyed literature.

Synthesis of Boc-Tyr(Bzl)-aldehyde

The synthesis of **Boc-Tyr(Bzl)-aldehyde** typically involves a two-stage process: the preparation of the protected amino acid precursor, Boc-Tyr(Bzl)-OH, followed by the reduction of its corresponding methyl ester to the aldehyde.

Stage 1: Synthesis of Boc-Tyr(Bzl)-OH

The precursor, N-α-(tert-Butoxycarbonyl)-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH), is synthesized from L-tyrosine through a two-step protection process.

This procedure outlines the protection of the α-amino group of L-tyrosine using di-tert-butyl dicarbonate (Boc₂O).

- Dissolve L-tyrosine in a suitable solvent system, such as a mixture of dioxane and water.
- Add a base, such as sodium hydroxide or triethylamine, to the solution.
- Cool the mixture to 0°C in an ice bath.

- Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.
- Stir the reaction for several hours, allowing it to slowly warm to room temperature.
- Upon completion, acidify the reaction mixture with a mild acid, such as citric acid, to a pH of 2-3.
- Extract the product, Boc-Tyr-OH, with an organic solvent like ethyl acetate.
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude product.

This protocol describes the protection of the phenolic hydroxyl group of Boc-Tyr-OH using benzyl bromide. A patent describes a method for this benzylation.^[2]

- Dissolve Boc-Tyr-OH in a suitable solvent, such as methanol.
- Add a base, for instance, a 28% sodium methoxide-methanol solution.
- Add benzyl chloride and a phase-transfer catalyst like tetrabutylammonium iodide.
- Stir the mixture at an elevated temperature (e.g., 40°C) for approximately 24 hours.
- After the reaction, add water and wash with a nonpolar solvent like toluene.
- Neutralize the aqueous layer with hydrochloric acid to precipitate the product.
- Filter the solid and dry it to obtain Boc-Tyr(Bzl)-OH.

Table 2: Summary of Reagents and Conditions for Boc-Tyr(Bzl)-OH Synthesis

Step	Key Reagents	Solvent	Base	Temperature	Yield
Boc Protection	L-Tyrosine, (Boc) ₂ O	Dioxane/Water	NaOH or Et ₃ N	0°C to RT	High
Benzyl Protection	Boc-Tyr-OH, Benzyl Chloride	Methanol	NaOMe	40°C	84% ^[2]

Stage 2: Synthesis of Boc-Tyr(Bzl)-aldehyde

The most common and effective method for the synthesis of **Boc-Tyr(Bzl)-aldehyde** from its corresponding carboxylic acid precursor involves the reduction of an activated carboxylic acid derivative, such as a methyl ester or a Weinreb amide. The reduction of the methyl ester using diisobutylaluminium hydride (DIBAL-H) is a widely used method for the preparation of aldehydes from esters.^{[4][5]}

- Dissolve Boc-Tyr(Bzl)-OH in methanol.
- Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
- Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Remove the solvent under reduced pressure.
- Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the methyl ester, Boc-Tyr(Bzl)-OMe.

This general procedure is adapted for the specific synthesis of **Boc-Tyr(Bzl)-aldehyde**.^{[4][6]}

- Dissolve the methyl ester, Boc-Tyr(Bzl)-OMe, in an anhydrous aprotic solvent, such as dichloromethane (DCM) or toluene, under an inert atmosphere (e.g., nitrogen or argon).

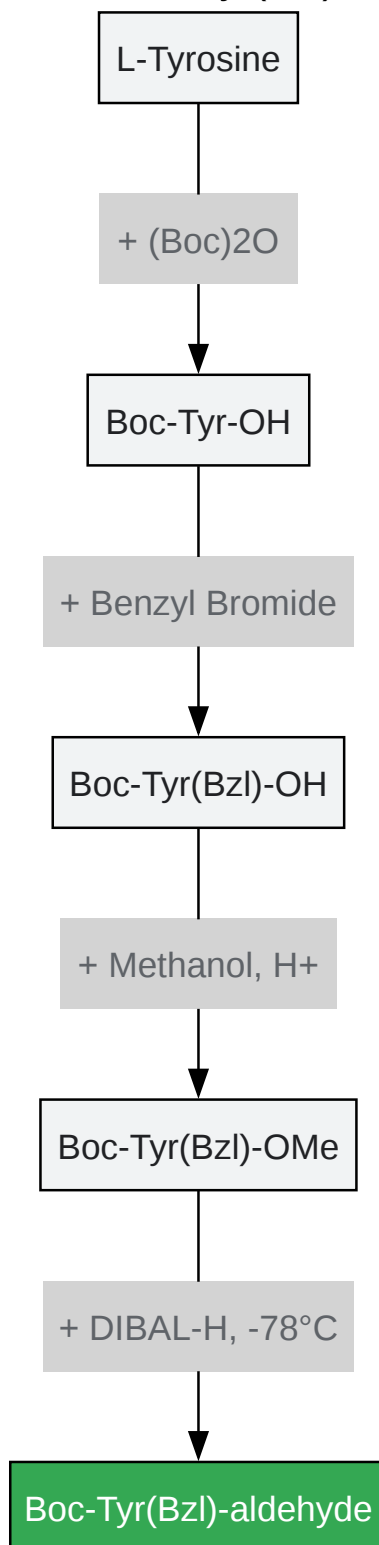
- Cool the solution to -78°C using a dry ice/acetone bath.
- Slowly add one equivalent of DIBAL-H (typically a 1 M solution in hexanes or toluene) dropwise to the cooled solution, ensuring the temperature remains below -70°C .
- Stir the reaction mixture at -78°C for 2-3 hours. Monitor the reaction progress by TLC.
- Once the starting material is consumed, quench the reaction at -78°C by the slow, dropwise addition of methanol.
- Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form.
- Separate the organic layer, and extract the aqueous layer with the same organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude aldehyde by column chromatography on silica gel.

Experimental and Logical Diagrams

Synthesis Workflow

The following diagram illustrates the overall synthetic workflow from L-tyrosine to **Boc-Tyr(Bzl)-aldehyde**.

Synthesis of Boc-Tyr(Bzl)-aldehyde

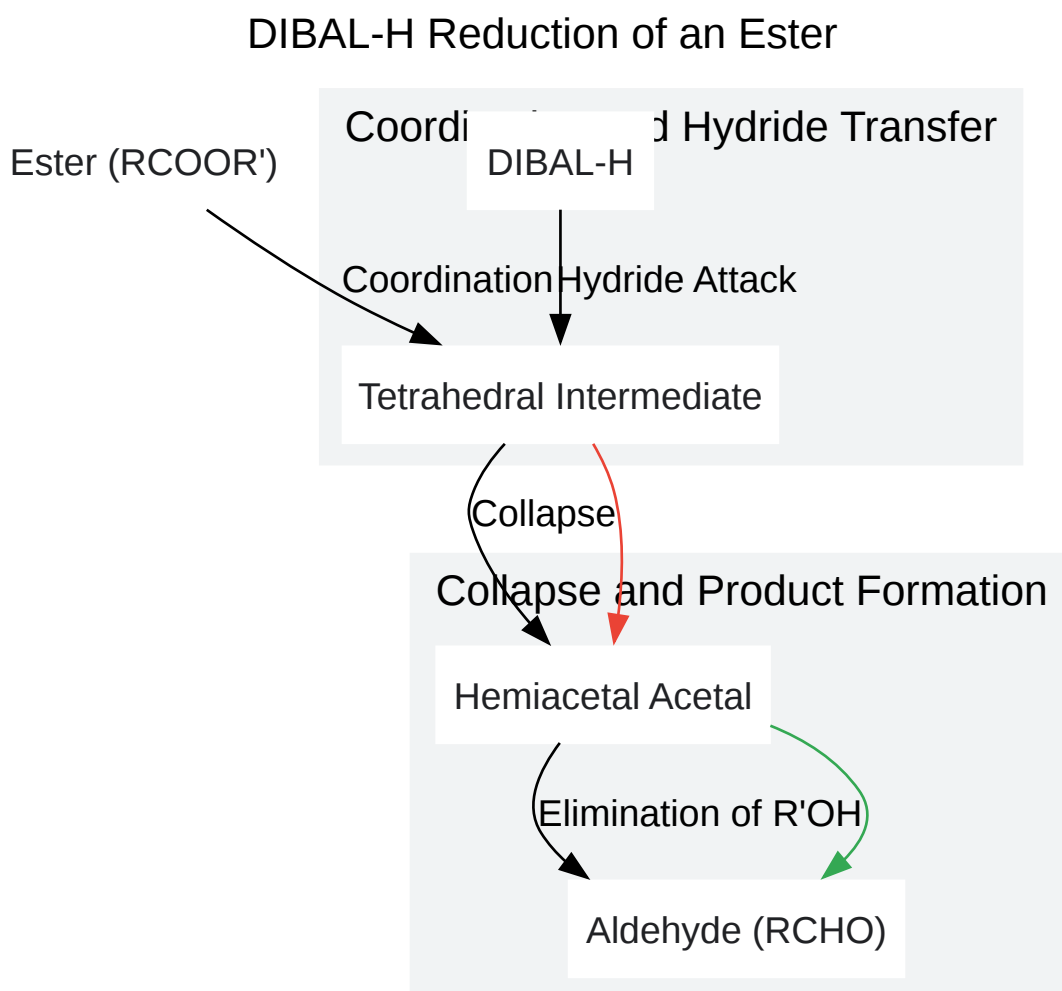


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Caption: Synthetic pathway to **Boc-Tyr(Bzl)-aldehyde**.

DIBAL-H Reduction Mechanism

The diagram below outlines the generally accepted mechanism for the reduction of an ester to an aldehyde using DIBAL-H.



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Caption: Mechanism of DIBAL-H ester reduction.

Applications in Drug Discovery and Development

Boc-Tyr(Bzl)-aldehyde is a versatile building block in medicinal chemistry, primarily due to the presence of the reactive aldehyde group. It serves as a precursor for the synthesis of various complex molecules, including peptidomimetics and other biologically active compounds. The aldehyde functionality allows for a range of chemical transformations.

Table 3: Potential Reactions of **Boc-Tyr(Bzl)-aldehyde**

Reaction Type	Reagents	Product Type	Potential Application
Reductive Amination	Amine (R-NH ₂), NaBH(OAc) ₃	Secondary Amine	Introduction of diverse side chains, synthesis of peptide bond isosteres
Wittig Reaction	Phosphonium Ylide (Ph ₃ P=CHR)	Alkene	Carbon chain extension, synthesis of unsaturated compounds
Aldol Condensation	Ketone/Aldehyde, Base	β-Hydroxy Carbonyl	Formation of new C-C bonds, building molecular complexity
Oxidation	NaClO ₂ , NaH ₂ PO ₄	Carboxylic Acid	Conversion back to the protected amino acid if needed

The ability to introduce diverse functionalities through these reactions makes **Boc-Tyr(Bzl)-aldehyde** a valuable tool in the design and synthesis of novel therapeutic agents, particularly in the development of enzyme inhibitors where the aldehyde or its derivatives can act as a warhead or a key binding element.

Conclusion

Boc-Tyr(Bzl)-aldehyde is a key synthetic intermediate with significant potential in organic synthesis and drug discovery. While detailed physicochemical and spectroscopic data for the aldehyde are not extensively reported in publicly available literature, its synthesis from the well-characterized precursor, Boc-Tyr(Bzl)-OH, is achievable through established methods like DIBAL-H reduction. The reactivity of its aldehyde group opens up numerous possibilities for the creation of complex and potentially bioactive molecules, making it a valuable asset for medicinal chemists. Further research and publication of its detailed characterization would be beneficial to the scientific community.

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